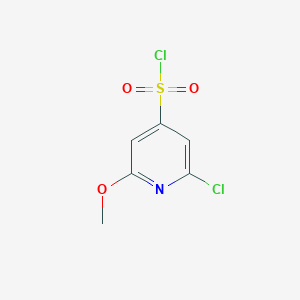
2-Chloro-6-methoxypyridine-4-sulfonyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Spectroscopic Study in Sulfonylation : A study by Dykun et al. (2021) examined the sulfonylation of gossypol with tosyl chloride, which included 4-methoxypyridine N-oxide and triethylamine. It revealed that 4-methoxypyridine N-oxide is a more effective catalyst compared to triethylamine for selective tosylation, leading to the creation of 7,7′-ditosyloxygossypol (Dykun, Anishchenko, Redko, & Rybachenko, 2021).
Ionic Liquid for Synthesis : Velpula et al. (2015) described 1-Sulfopyridinium chloride as an efficient and recyclable ionic liquid for synthesizing fused 3,4-dihydropyrimidin-2(1H)-ones and thiones through a modified Biginelli reaction (Velpula, Banothu, Gali, Deshineni, & Bavantula, 2015).
Antimicrobial Activity of Derivatives : Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and studied their reactivity, finding that some derivatives exhibited significant antibacterial activities (Mohamed, 2007).
Vibrational and Electronic Spectra Analysis : Arjunan et al. (2011) conducted a study on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, providing insights into the structural and spectral characteristics influenced by substituents (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Synthesis of Pyrimidine Derivatives : Mallikarjunaswamy et al. (2017) synthesized novel pyrimidine derivatives and evaluated their antimicrobial activity, characterizing them using various spectral studies (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Lithiation Studies : Gros et al. (2003) investigated the lithiation pathway of 2-chloro and 2-methoxypyridine, proposing a mechanism involving precomplexation and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
Propriétés
IUPAC Name |
2-chloro-6-methoxypyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYUIMJOXTWTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridine-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



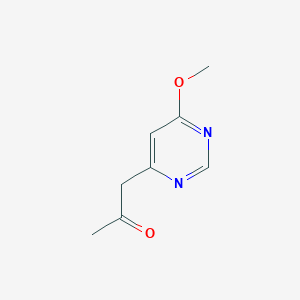
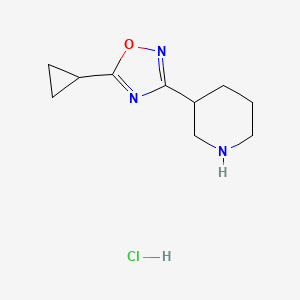
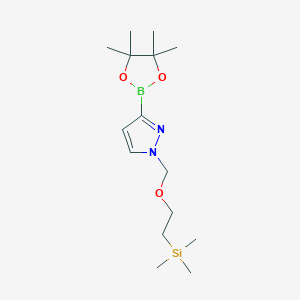
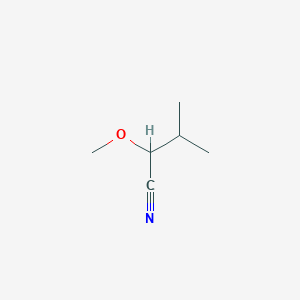
![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)
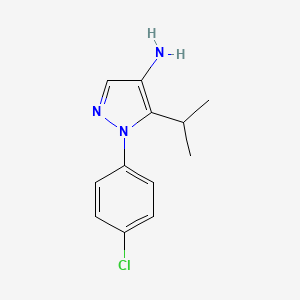






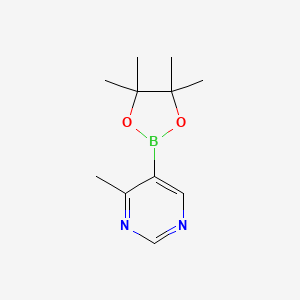
![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B1425932.png)